2-(2-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrazolyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 2-chlorophenoxyacetic acid: This involves the reaction of 2-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-chlorophenoxyacetyl chloride: This is done by reacting 2-chlorophenoxyacetic acid with thionyl chloride.
Formation of the final compound: The final step involves the reaction of 2-chlorophenoxyacetyl chloride with 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine under basic conditions to form 2-(2-chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the pyrazolyl and methoxyphenyl groups.
4-Chloro-2-methylphenoxyacetic acid: Another related compound with herbicidal properties.
2-(4-Chlorophenoxy)propanoic acid: A structurally similar compound with different substituents.
Uniqueness
2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazolyl group, in particular, may enhance its biological activity compared to simpler analogs.
This detailed article provides a comprehensive overview of 2-(2-chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-14(27-18-6-4-3-5-17(18)21)20(25)23-19-11-12-22-24(19)13-15-7-9-16(26-2)10-8-15/h3-12,14H,13H2,1-2H3,(H,23,25) |
InChI Key |
NANQBUHUVYHQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=C(C=C2)OC)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.